molecular formula C12H12N2O3S2 B5584093 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide

Cat. No. B5584093
M. Wt: 296.4 g/mol
InChI Key: UMRZBYDZQHQKHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including the reaction of specific sulfonylacrylonitriles with thioglycolate in the presence of triethylamine, leading to a series of thiophene derivatives. This synthesis route provides a foundation for developing 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide and its analogs, showcasing the compound's structural versatility and the potential for further chemical modifications (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of compounds closely related to 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide has been elucidated through single-crystal X-ray diffraction, demonstrating specific spatial arrangements and bonding patterns. Such studies reveal the intricate details of the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's chemical behavior and reactivity (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Chemical Reactions and Properties

The reactivity of sulfonamide-based compounds, including our compound of interest, involves various chemical reactions such as acylation, reduction, and condensation with other chemical entities. These reactions are pivotal for modifying the compound's structure and enhancing its chemical properties for specific applications. The study of these reactions provides insights into the compound's functional capabilities and potential industrial and pharmaceutical uses (Ghorab, Soliman, Alsaid, & Askar, 2017).

Scientific Research Applications

Structural Analysis and Synthesis Techniques

  • The structural characterization of similar compounds using X-ray diffraction, NMR spectroscopy, and mass spectrometry provides insights into the chemical and physical properties of 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide (Ramazani et al., 2011).
  • Synthesis techniques for related compounds, such as the reaction of 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate, have been explored, which might be relevant for synthesizing derivatives of 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide (Stephens, Price & Sowell, 1999).

Biological Activity and Pharmaceutical Applications

  • Compounds structurally similar to 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide have shown potential in anticancer therapy. For instance, certain derivatives have demonstrated proapoptotic activity on melanoma cell lines, suggesting potential application in cancer treatment (Yılmaz et al., 2015).
  • Another study highlighted the synthesis and evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which displayed potent cytotoxic activity against several human cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Ravichandiran et al., 2019).

Antimicrobial Applications

  • Related thiophene-3-carboxamide derivatives have been studied for their antimicrobial properties, displaying antibacterial and antifungal activities. This suggests potential use of 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide in the development of new antimicrobial agents (Vasu et al., 2003).

Environmental and Industrial Applications

  • The study of sulfonamide antibiotics degradation by Microbacterium sp. through an unusual ipso-hydroxylation pathway, leading to the fragmentation of the parent compound, provides insights into environmental and industrial applications of similar sulfonamide compounds (Ricken et al., 2013).
  • In another study, the synthesis and characterization of composite NF membranes using novel polymers related to 4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide were explored, indicating potential applications in desalination processes (Padaki et al., 2013).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not provide a warranty of fitness for a particular purpose . Therefore, the user must assume responsibility for safety and potential hazards.

properties

IUPAC Name

4-[(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-8-3-2-4-9(5-8)14-19(16,17)10-6-11(12(13)15)18-7-10/h2-7,14H,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRZBYDZQHQKHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671029
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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